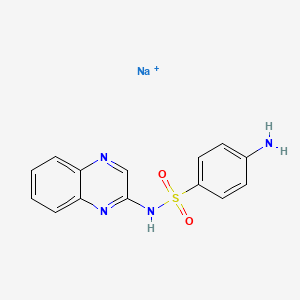

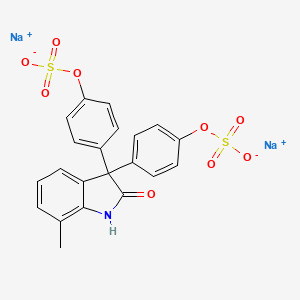

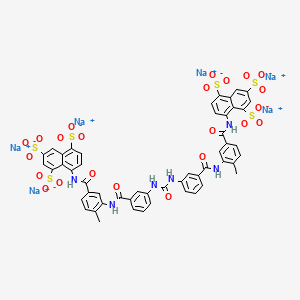

![molecular formula C26H34N6O3S B1682787 N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide CAS No. 936091-56-4](/img/structure/B1682787.png)

N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide

概要

説明

TG-89は、Janusキナーゼ2、Janusキナーゼ3、トランスフェクション中に再編成された、およびFMS様チロシンキナーゼ3に対する阻害効果で知られる化学化合物です。 特に卵巣癌および子宮頸癌の治療において、顕著な抗癌活性を示しています .

2. 製法

合成経路と反応条件: 正確な合成経路と反応条件は、専有技術であり、通常、有機溶媒、触媒、および制御された温度条件の使用が含まれます .

工業生産方法: TG-89の工業生産は、高度な化学反応器を備えた専用施設で行われます。このプロセスには、大規模合成、精製、および品質管理が含まれ、化合物が必要な純度基準を満たしていることを保証します。 この化合物は、粉末として-20°Cで最大3年間保管されます .

準備方法

Synthetic Routes and Reaction Conditions: The exact synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and controlled temperature conditions .

Industrial Production Methods: Industrial production of TG-89 is carried out in specialized facilities equipped with advanced chemical reactors. The process involves large-scale synthesis, purification, and quality control to ensure the compound meets the required purity standards. The compound is stored as a powder at -20°C for up to three years .

化学反応の分析

反応の種類: TG-89は、次のようなさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去が含まれます。

還元: 水素の付加または酸素の除去が含まれます。

置換: ある官能基を別の官能基に置き換えることが含まれます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。

置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、還元は還元誘導体を生成する可能性があります .

4. 科学研究への応用

TG-89は、次のような幅広い科学研究への応用があります。

化学: キナーゼ阻害とシグナル伝達経路を研究するための研究ツールとして使用されます。

生物学: 細胞増殖、アポトーシス、および分化への影響について調査されました。

医学: 特に卵巣癌および子宮頸癌における癌治療における潜在的な治療応用について探求されています。

科学的研究の応用

TG-89 has a wide range of scientific research applications, including:

Chemistry: Used as a research tool to study kinase inhibition and signal transduction pathways.

Biology: Investigated for its effects on cell proliferation, apoptosis, and differentiation.

Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly ovarian and cervical cancers.

作用機序

TG-89は、Janusキナーゼ2、Janusキナーゼ3、トランスフェクション中に再編成された、およびFMS様チロシンキナーゼ3の活性を阻害することで効果を発揮します。これらのキナーゼは、細胞増殖、分化、および生存を調節する細胞シグナル伝達経路において重要な役割を果たしています。 これらのキナーゼを阻害することで、TG-89はこれらの経路を破壊し、癌細胞の細胞増殖を抑制し、アポトーシスを増加させます .

類似の化合物:

クレノラニブ: FMS様チロシンキナーゼ3と血小板由来成長因子受容体を阻害します。

フェドラチニブ: Janusキナーゼ2を阻害し、骨髄線維症の治療に使用されます。

ソラフェニブ: 血管内皮成長因子受容体と血小板由来成長因子受容体を含む複数のキナーゼを阻害します。

TG-89の独自性: TG-89は、複数のキナーゼを同時に阻害できるという点でユニークであり、強力な抗癌剤となっています。 Janusキナーゼ2、Janusキナーゼ3、トランスフェクション中に再編成された、およびFMS様チロシンキナーゼ3の特異的な阻害により、他の同様の化合物とは異なります .

類似化合物との比較

Crenolanib: Inhibits FMS-like tyrosine kinase 3 and platelet-derived growth factor receptor.

Fedratinib: Inhibits Janus kinase 2 and is used in the treatment of myelofibrosis.

Sorafenib: Inhibits multiple kinases, including vascular endothelial growth factor receptor and platelet-derived growth factor receptor.

Uniqueness of TG-89: TG-89 is unique in its ability to inhibit multiple kinases simultaneously, making it a potent anticancer agent. Its specific inhibition of Janus kinase 2, Janus kinase 3, rearranged during transfection, and FMS-like tyrosine kinase 3 sets it apart from other similar compounds .

特性

IUPAC Name |

N-tert-butyl-3-[[5-methyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N6O3S/c1-19-17-27-25(29-21-8-5-7-20(15-21)18-32-11-13-35-14-12-32)30-24(19)28-22-9-6-10-23(16-22)36(33,34)31-26(2,3)4/h5-10,15-17,31H,11-14,18H2,1-4H3,(H2,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSKXASFJFSOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=CC(=C3)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587366 | |

| Record name | N-tert-Butyl-3-[(5-methyl-2-{3-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936091-56-4 | |

| Record name | N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936091-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-3-[(5-methyl-2-{3-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

- Azulene gargle (TG-89): This formulation contains azulene sodium sulfonate and benzethonium chloride and is intended for oral use as a gargle. Research focuses on its toxicity and effects on gingivitis and wound healing. [, ]

- Groundnut variety (TG-89): This refers to a specific genotype of groundnut used in agricultural research exploring intercropping benefits and genetic traits related to seed size. [, ]

Q1: What are the primary components of azulene gargle (TG-89) and its intended use?

A1: Azulene gargle (TG-89) contains azulene sodium sulfonate and benzethonium chloride. [, ] It is intended for use as a gargle to address oral conditions like gingivitis and potentially aid wound healing. [, ]

Q2: What do the toxicity studies reveal about azulene gargle (TG-89)?

A2: Acute and subacute toxicity studies suggest that azulene gargle (TG-89) is safe for topical oral application. [, ] The LD50 value is significantly higher than the estimated clinical dose. [] While high doses might induce temporary liver hypertrophy, no significant adverse effects were observed in general behavior, body weight, or oral tissues. []

Q3: What are the key characteristics of the groundnut variety TG-89?

A4: While the provided abstracts lack detailed characterization of the groundnut variety TG-89, it's identified as a distinct genotype. [, ] Research focuses on its performance in intercropping systems [] and potential genetic markers associated with seed size. []

Q4: How does the groundnut variety TG-89 perform in intercropping systems compared to other varieties?

A5: Studies indicate that groundnut variety TG-89, when intercropped with maize, leads to lower total N, P, and K uptake compared to varieties like TG-37-A, TG-84, and TG-88. [] This suggests potential differences in nutrient utilization efficiency among these varieties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。